molecular formula C15H18N2O2 B7477044 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Número de catálogo B7477044
Peso molecular: 258.32 g/mol
Clave InChI: LLXXVFBLXOOFGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, commonly known as MDL-100,240, is a synthetic compound that belongs to the spirocyclic class of compounds. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). MDL-100,240 has shown potential therapeutic effects in the treatment of type 2 diabetes and other metabolic disorders.

Mecanismo De Acción

MDL-100,240 works by inhibiting the enzyme 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. By inhibiting this compound, MDL-100,240 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
MDL-100,240 has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also demonstrated its efficacy in reducing blood glucose levels in patients with type 2 diabetes. In addition, MDL-100,240 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in other inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MDL-100,240 in lab experiments is its potent and selective inhibition of 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, which allows for the study of the physiological effects of GLP-1 and GIP without interference from this compound. However, one limitation is that MDL-100,240 is a synthetic compound and may not accurately reflect the physiological effects of endogenous GLP-1 and GIP.

Direcciones Futuras

1. Further research into the potential therapeutic effects of MDL-100,240 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
2. Development of more potent and selective 3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione inhibitors.
3. Investigation of the long-term safety and efficacy of MDL-100,240 in the treatment of type 2 diabetes.
4. Study of the anti-inflammatory effects of MDL-100,240 in other inflammatory diseases.
5. Investigation of the potential use of MDL-100,240 in combination with other anti-diabetic drugs for improved glucose control.

Métodos De Síntesis

MDL-100,240 can be synthesized by the reaction of 2-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 1,3-dichloro-2-propanol to form the spirocyclic compound.

Aplicaciones Científicas De Investigación

MDL-100,240 has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also demonstrated its efficacy in reducing blood glucose levels in patients with type 2 diabetes.

Propiedades

IUPAC Name

3-[(2-methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-6-2-3-7-12(11)10-17-13(18)15(16-14(17)19)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXXVFBLXOOFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3(CCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.